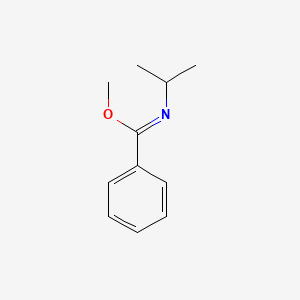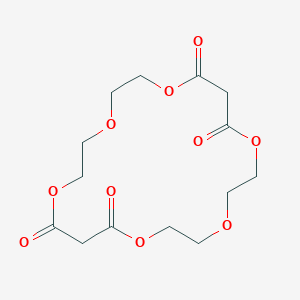
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone is a macrocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The specific structure of this compound allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and other applications .
Méthodes De Préparation
The synthesis of 1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone typically involves the cyclization of linear precursors under specific reaction conditions. One common method is the reaction of ethylene glycol derivatives with malonyl chloride in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride. The reaction is conducted in a solvent like dichloromethane, with alkaline carbonates as bases, at room temperature for 24-48 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ether groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to encapsulate metal ions could be leveraged for targeted delivery of therapeutic agents.
Mécanisme D'action
The mechanism by which 1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone exerts its effects is primarily through its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial in applications such as catalysis, where the compound can enhance the reactivity and selectivity of metal catalysts .
Comparaison Avec Des Composés Similaires
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone can be compared with other crown ethers and macrocyclic compounds:
1,4,7,10,13,16-Hexaoxacyclooctadecane: Similar in structure but with different ring sizes and properties.
1,4,7,10,13,16-Hexaoxacycloicosane-17,20-dione: Another macrocyclic compound with distinct functional groups and reactivity.
1,4,7,11,14,17-Hexathiacycloeicosane: Contains sulfur atoms instead of oxygen, leading to different complexation properties and applications.
The uniqueness of this compound lies in its specific ring size and the presence of multiple ether groups, which provide it with distinct complexation abilities and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
79644-44-3 |
|---|---|
Formule moléculaire |
C14H20O10 |
Poids moléculaire |
348.30 g/mol |
Nom IUPAC |
1,4,7,11,14,17-hexaoxacycloicosane-8,10,18,20-tetrone |
InChI |
InChI=1S/C14H20O10/c15-11-9-12(16)23-7-3-20-4-8-24-14(18)10-13(17)22-6-2-19-1-5-21-11/h1-10H2 |
Clé InChI |
ALMPPBOOHKKKQC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)CC(=O)OCCOCCOC(=O)CC(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
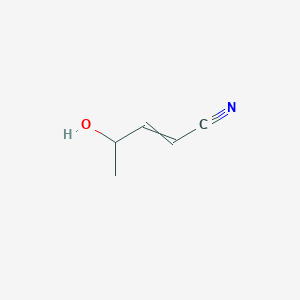


![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
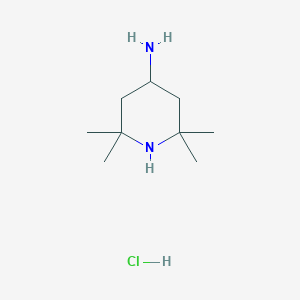
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
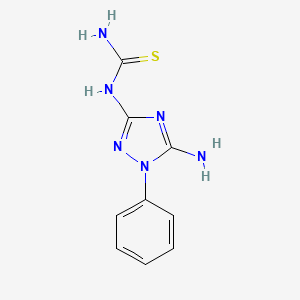
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
